4-(pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride
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Overview
Description
4-(pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride is a chemical compound that features a piperazine ring substituted with a pyridinyl group and a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride typically involves the reaction of 4-(pyridin-2-yl)piperazine with phosgene (carbonyl chloride) in the presence of a suitable base. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Hydrolysis: This reaction can occur under both acidic and basic conditions, with water acting as the nucleophile.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Carboxylic acids: Formed from hydrolysis.
Scientific Research Applications
4-(pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with piperazine moieties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and biologically active molecules.
Biological Studies: It is used in the development of compounds with potential therapeutic effects, such as anti-tubercular agents.
Mechanism of Action
The mechanism of action of 4-(pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride is primarily related to its reactivity as an acylating agent. The carbonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the synthesis of various derivatives that can interact with biological targets, such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
4-(pyridin-2-yl)piperazine-1-carboxamide: Similar structure but with a carboxamide group instead of a carbonyl chloride group.
4-(pyridin-2-yl)piperazine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
Uniqueness
4-(pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride is unique due to the presence of the highly reactive carbonyl chloride group, which allows for a wide range of chemical modifications. This reactivity makes it a valuable intermediate in the synthesis of various derivatives with potential biological activity .
Properties
CAS No. |
1245568-75-5 |
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Molecular Formula |
C10H13Cl2N3O |
Molecular Weight |
262.1 |
Purity |
95 |
Origin of Product |
United States |
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